

Spectroscopic Characterization of 2-Benzyl-4-bromophenol: A Technical Guide

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Compound of Interest

Compound Name: **2-Benzyl-4-bromophenol**

Cat. No.: **B1601519**

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Benzyl-4-bromophenol** ($C_{13}H_{11}BrO$), a substituted phenol of interest in synthetic chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous compounds to present a comprehensive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of similar molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

2-Benzyl-4-bromophenol is a bi-functional molecule featuring a phenol ring substituted with a benzyl group at the ortho position and a bromine atom at the para position relative to the hydroxyl group. This specific arrangement of substituents dictates a unique electronic environment for each atom, which is reflected in its spectroscopic signatures. The molecular weight of **2-Benzyl-4-bromophenol** is 263.13 g/mol .[\[1\]](#)

Key Structural Features Influencing Spectra:

- Phenolic Hydroxyl (-OH) Group: Gives rise to a characteristic broad absorption in the IR spectrum and a labile proton signal in the 1H NMR spectrum.
- Aromatic Rings: Both the phenol and benzyl rings exhibit characteristic signals in NMR and IR spectra. The substitution pattern on the phenol ring is key to interpreting the multiplicity of

aromatic proton signals.

- **Benzyl Group (-CH₂-Ph):** The methylene bridge provides a distinct singlet in the ¹H NMR spectrum and contributes to specific fragmentation patterns in mass spectrometry.
- **Bromine Atom:** The heavy bromine atom influences the chemical shifts of adjacent carbons and protons and results in a characteristic isotopic pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **2-Benzyl-4-bromophenol**, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for a sample like **2-Benzyl-4-bromophenol** would be as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the labile hydroxyl proton.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-32, depending on sample concentration.
 - To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish.
- **¹³C NMR Acquisition:**

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Typical spectral width: 0 to 200 ppm.
- A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ^{13}C isotope.

^1H NMR Spectral Analysis (Predicted)

The predicted ^1H NMR spectrum of **2-Benzyl-4-bromophenol** in CDCl_3 would exhibit the following key signals:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Phenolic -OH	4.5 - 5.5	Singlet (broad)	1H	The chemical shift of phenolic protons can vary and is concentration-dependent. ^[2] In a non-polar solvent like CDCl_3 , it is expected in this range.
Benzyl - CH_2 -	~4.0	Singlet	2H	The methylene protons are adjacent to two aromatic rings, resulting in a downfield shift. ^[3] They appear as a singlet as there are no adjacent protons.
Phenyl Ring (of benzyl group)	7.2 - 7.4	Multiplet	5H	These protons are in a typical aromatic region. The overlap of ortho, meta, and para proton signals would likely result in a complex multiplet. ^[3]

Aromatic H (phenol ring)	6.7 - 7.2	Multiplet	3H	The substitution pattern on the phenol ring (H at C3, C5, and C6) would lead to distinct signals. H6 (ortho to -OH) would be a doublet, H5 (meta to -OH and ortho to -Br) a doublet of doublets, and H3 (ortho to benzyl and meta to -Br) a doublet.
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Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific electronic effects of the substituents.

¹³C NMR Spectral Analysis (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum would show 9 distinct signals for the 13 carbon atoms, with some overlap possible for the carbons of the unsubstituted benzyl ring.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C1 (C-OH)	150 - 155	The hydroxyl group strongly deshields the attached carbon.
C2 (C-CH ₂ Ph)	128 - 132	The benzyl substituent and proximity to the -OH group influence this shift.
C3	130 - 133	Aromatic CH carbon.
C4 (C-Br)	112 - 116	The carbon bearing the bromine is shielded due to the "heavy atom effect".
C5	116 - 120	Aromatic CH carbon.
C6	129 - 132	Aromatic CH carbon.
Benzyl -CH ₂ -	35 - 40	Aliphatic carbon attached to two aromatic rings.
Phenyl Ring (of benzyl group)	126 - 140	Quaternary carbon (C-ipso) and the CH carbons (ortho, meta, para) will appear in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is standard.
- **Acquisition:** The spectrum is typically scanned from 4000 to 400 cm^{-1} . A background scan is performed prior to the sample scan.

IR Spectral Analysis (Predicted)

The IR spectrum of **2-Benzyl-4-bromophenol** is expected to show the following characteristic absorption bands:

Wavenumber (cm ⁻¹)	Vibration	Intensity	Description
3200 - 3600	O-H stretch	Strong, Broad	This broadness is a hallmark of hydrogen bonding in phenols. [4] [5] [6] [7]
3000 - 3100	Aromatic C-H stretch	Medium	Characteristic of sp ² C-H bonds in the aromatic rings. [2]
~2920	Aliphatic C-H stretch	Weak	From the methylene (-CH ₂ -) group.
1500 - 1600	C=C aromatic ring stretch	Medium to Strong	Multiple peaks are expected in this region due to the two aromatic rings. [2] [5]
~1220	C-O stretch	Strong	This absorption is characteristic of phenols and distinguishes them from aliphatic alcohols. [5]
750 - 850	C-H out-of-plane bend	Strong	The specific pattern can give clues about the substitution on the aromatic rings. [2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

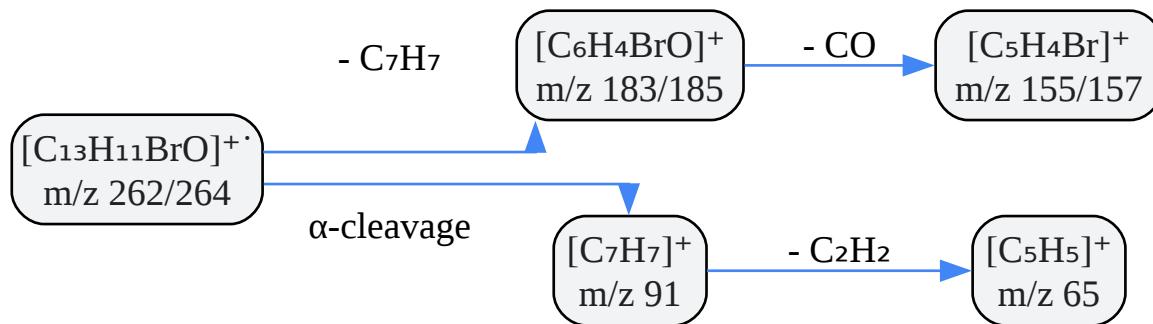
- Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule.
- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system can be used to separate the sample from any impurities before it enters the mass spectrometer.
- Acquisition: The mass spectrometer is set to scan a mass-to-charge (m/z) range, for instance, from 50 to 300 amu.

MS Spectral Analysis (Predicted)

The EI mass spectrum of **2-Benzyl-4-bromophenol** would be expected to show:

- Molecular Ion Peak ($[M]^+$): A prominent peak at m/z 262 and an M+2 peak at m/z 264 of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br isotopes are in an approximate 1:1 ratio).
- Base Peak: The most intense peak in the spectrum is often the tropylium ion ($[\text{C}_7\text{H}_7]^+$) at m/z 91, formed by the stable benzyl cation.
- Other Key Fragments:
 - m/z 183/185: Loss of the benzyl group ($[\text{M} - \text{C}_7\text{H}_7]^+$).
 - m/z 171/173: Loss of the benzyl group and CO ($[\text{M} - \text{C}_7\text{H}_7 - \text{CO}]^+$). Phenols are known to lose CO upon fragmentation.^[8]
 - m/z 91: The benzyl cation ($[\text{C}_7\text{H}_7]^+$), which rearranges to the very stable tropylium ion. This is a very common fragment for benzyl-containing compounds.^[9]
 - m/z 65: Loss of a hydrogen molecule from the tropylium ion.

Visualization of Key Fragmentation

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Caption: Predicted major fragmentation pathway for **2-Benzyl-4-bromophenol** in EI-MS.

Conclusion

The structural elucidation of **2-Benzyl-4-bromophenol** can be confidently achieved through a combined application of NMR, IR, and MS. Although experimental data for this specific molecule is sparse in the public domain, a thorough understanding of the spectroscopic behavior of its constituent functional groups and related compounds allows for a reliable prediction of its spectral characteristics. The methodologies and interpretative frameworks presented in this guide provide a robust approach for the analysis of this and structurally similar molecules, which is fundamental for quality control, reaction monitoring, and the overall advancement of chemical and pharmaceutical research.

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